9-Decynoic acid

Overview

Description

9-Decynoic acid, also known as nonanoic acid, is a naturally occurring fatty acid found in many plants and animals. It is a saturated aliphatic acid with a nine-carbon chain and is a colorless solid at room temperature. This compound is a versatile compound with a wide range of applications in the medical, pharmaceutical, and food industries. It has been studied extensively for its biochemical and physiological effects, including its ability to modulate gene expression and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Molecular Structures

9-Decynoic acid is utilized in the synthesis and study of molecular structures. One significant application is in the creation of macrocyclic lactones with a strong scent of musk, achieved through sequential alkene isomerization and ring-closing metathesis of dec-9-enoic acid-based dienes (Sytniczuk et al., 2018). Another study focused on crystallizing (E)-non-2-enoic acid (C9) and (E)-dec-2-enoic acid (C10) to understand their molecular structures (Sonneck et al., 2015).

Biochemical and Ecological Applications

This compound is also important in biochemical and ecological research. Its derivative, 9-oxo-2(E)-decenoic acid, identified as a major component of the queen honeybee pheromone, has significant implications in beekeeping and crop pollination management (Kad et al., 2001). Additionally, it's used in asymmetric catalytic synthesis, such as in the production of 10-hydroxystearic acid, a process involving ruthenium-catalyzed anti-Markovnikov hydration of this compound (Brunner & Hintermann, 2016).

Industrial and Chemical Engineering

In industrial and chemical engineering, this compound is used in processes like the ruthenium-catalyzed decarboxylation of 9-cis-octadecenoic, a pathway to produce biobased olefins (Doll et al., 2017). Its role in the synthesis of flower-inducing KODA analogs and other bioactive compounds highlights its importance in agricultural sciences (Shimomura et al., 2013).

Nanotechnology and Material Science

In nanotechnology and material science, this compound derivatives are studied for their interactions with nanoparticles, as seen in the dispersion of ZnO nanoparticles in Liquid Crystalline compounds (Manepalli et al., 2018). Such studies are crucial for developing advanced materials with unique properties.

Biocatalysis and Microbial Engineering

The compound's derivatives are also significant in biocatalysis and microbial engineering, like in the combined biocatalytic and chemical transformations of oleic acid to ω‐Hydroxynonanoic Acid (Koppireddi et al., 2016), and in the production of ω-hydroxyundec-9-enoic acid from ricinoleic acid using recombinant Escherichia coli (Jang et al., 2014).

Environmental Applications

This compound plays a role in environmental applications too. For example, its effects as a biological nitrification inhibitor in agriculture are studied, showing potential in reducing nitrogen losses from soils (Lu et al., 2019).

Safety and Hazards

9-Decynoic acid should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

9-Decynoic acid, also known as dec-9-ynoic acid, is a compound with a molecular weight of 168.2328

Biochemical Pathways

This compound belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature , pH, and the presence of other compounds.

Biochemical Analysis

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 9-Decynoic acid at different dosages in animal models have not been thoroughly studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

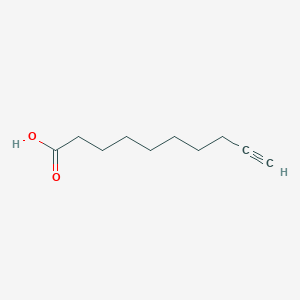

dec-9-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h1H,3-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOZXYSECXUORA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415566 | |

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1642-49-5 | |

| Record name | 9-Decynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dec-9-ynoic acid used in the synthesis of labeled linoleic acid isomers?

A1: Dec-9-ynoic acid serves as a key building block in the synthesis of both (11R)-[11-2H]linoleic acid and (8R)-[8-2H]linoleic acid. [, ]

Q2: What are the advantages of using catalytic methods in the synthesis of these compounds?

A2: The research highlights the use of catalytic reactions, such as copper-catalyzed coupling and catalytic semi-hydrogenation. [] These methods offer several advantages:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)